N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Description

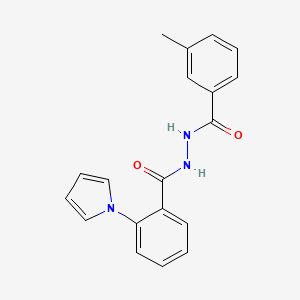

N'-(3-Methylbenzoyl)-2-(1H-Pyrrol-1-yl)benzenecarbohydrazide is a carbohydrazide derivative featuring a benzoyl group substituted with a methyl moiety at the 3-position and a pyrrole ring at the 2-position of the benzene core. Its structure combines aromatic and heterocyclic components, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N'-(3-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-14-7-6-8-15(13-14)18(23)20-21-19(24)16-9-2-3-10-17(16)22-11-4-5-12-22/h2-13H,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWFPDPJRRQGQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322610 | |

| Record name | N'-(3-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822315 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478063-05-7 | |

| Record name | N'-(3-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the following steps:

Formation of 3-methylbenzoyl chloride: This is achieved by reacting 3-methylbenzoic acid with thionyl chloride under reflux conditions.

Preparation of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide: This intermediate is synthesized by reacting 2-aminobenzohydrazide with 1H-pyrrole in the presence of a suitable catalyst.

Coupling Reaction: The final step involves the reaction of 3-methylbenzoyl chloride with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide in the presence of a base such as triethylamine to yield N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Substituted hydrazides or thiol derivatives.

Scientific Research Applications

N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Modified Acyl Groups

N'-(3-Chlorobenzoyl)-2-(1H-Pyrrol-1-yl)Benzenecarbohydrazide ()

- Structural Difference : The 3-methyl group in the target compound is replaced with a chloro substituent.

- This substitution may alter binding affinity in enzyme inhibition assays due to differences in electronic and steric effects.

N’-(2-(Substituted Phenoxy)Acetyl)-4-(1H-Pyrrol-1-yl)Benzohydrazides (-11)

- Structural Difference: The benzoyl group is replaced with phenoxyacetyl moieties (e.g., 4-chloro, 3-hydroxyphenoxy).

- Impact: Phenoxyacetyl groups introduce oxygen atoms, improving solubility in polar solvents. For example, N’-(2-(4-Chlorophenoxy)Acetyl)-4-(1H-Pyrrol-1-yl)Benzohydrazide (3f) has a molecular weight of 369.81 and a melting point of 161–163°C, with IR peaks at 3373 cm⁻¹ (NH) and 1723 cm⁻¹ (C=O). These modifications may enhance hydrogen bonding with target proteins compared to the hydrophobic 3-methylbenzoyl group.

Analogs with Heterocyclic Replacements

N'-(4-Methylbenzoyl)-3-(1H-Pyrrol-1-yl)-2-Thiophenecarbohydrazide ()

- Structural Difference : The benzene ring is replaced with a thiophene ring.

- The molecular formula (C₁₇H₁₅N₃O₂S) and weight (325.38) differ significantly from the benzene-based target compound, which could affect pharmacokinetic properties like membrane permeability.

3-{2-[(4-Methylbenzyl)Oxy]Phenyl}-N’-[(E)-(2-Methyl-1H-Indol-3-yl)Methylene]-1H-Pyrazole-5-Carbohydrazide ()

Analogs with Functional Group Variations

N’-(4-Methoxybenzylidene)-2-(1H-Pyrazol-1-yl)Acetohydrazide (3d, )

- Structural Difference : A methoxybenzylidene group replaces the 3-methylbenzoyl moiety.

- This compound has a molecular weight of 258.28 and IR peaks at 1690 cm⁻¹ (C=O) and 1602 cm⁻¹ (C=N). Such differences may influence solubility and metabolic stability.

N’-[(1E)-1-(3-Pyridinyl)Ethylidene]-2-(1-Methyl-1H-Pyrrol-2-yl)Acetohydrazide ()

- Structural Difference : Features a pyridine ring instead of benzene.

- The molecular formula (C₁₁H₁₅N₅O) and weight (241.27) suggest reduced steric bulk compared to the target compound.

Key Findings and Implications

- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., nitro, chloro) improve electrophilicity and reactivity.

- Heterocyclic Influence : Pyrrole’s planar structure facilitates π-π interactions, whereas thiophene or indole introduces varied electronic profiles.

- Biological Relevance : Compounds with dual enzyme inhibition (e.g., ) highlight the importance of substituent choice in targeting multiple pathways.

Biological Activity

N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound classified as a hydrazide. It features a 3-methylbenzoyl group and a 1H-pyrrol-1-yl group attached to a benzenecarbohydrazide backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula: C19H17N3O2

- Molecular Weight: 321.36 g/mol

- CAS Number: 478063-05-7

Synthesis

The synthesis of this compound involves several key steps:

- Formation of 3-methylbenzoyl chloride: Reaction of 3-methylbenzoic acid with thionyl chloride under reflux.

- Preparation of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide: Synthesized by reacting 2-aminobenzohydrazide with 1H-pyrrole.

- Coupling Reaction: The final product is obtained by reacting the formed 3-methylbenzoyl chloride with the intermediate in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrated that it can inhibit the proliferation of cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 µM |

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although specific molecular targets are still under investigation.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and cellular pathways. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival, leading to enhanced apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various hydrazides, including this compound. The study found that this compound outperformed several known antibiotics against resistant strains, indicating its potential as a lead compound for drug development.

Study on Anticancer Activity

Another research article published in Cancer Research focused on the anticancer effects of this compound on breast cancer cell lines. The study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models, suggesting its potential for therapeutic use.

Q & A

Q. What computational tools predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.